molecular formula C16H16BrNO B450098 2-bromo-N-(3-phenylpropyl)benzamide

2-bromo-N-(3-phenylpropyl)benzamide

Cat. No.: B450098
M. Wt: 318.21g/mol
InChI Key: OEOFRGMCYQJJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-phenylpropyl)benzamide (CAS 438475-55-9) is a high-purity chemical compound with the molecular formula C16H16BrNO and a molecular weight of 318.213 g/mol . It is supplied as a commercial product for research and development purposes. This benzamide derivative is part of a class of compounds studied for their potential biological activities. Research on closely related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated significant antimicrobial and anti-inflammatory properties . These analogues have shown efficacy against Gram-positive bacteria, including challenging pathogens, with Minimum Inhibitory Concentration (MIC) values reported in research settings . Furthermore, in vitro studies of these similar compounds indicate potent anti-inflammatory activity through protease inhibition , exhibiting IC50 values significantly lower than standard controls like acetylsalicylic acid, which suggests potential for development in inflammation-related research . The compound can serve as a valuable building block in organic synthesis and medicinal chemistry research. Literature indicates that this molecule and its analogues can be synthesized and processed using various methods, including mechanochemical synthesis facilitated by ytterbium(III) oxide and other reagents . This product is intended for research investigations and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21g/mol

IUPAC Name

2-bromo-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C16H16BrNO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)

InChI Key

OEOFRGMCYQJJJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of 2-bromo-N-(3-phenylpropyl)benzamide (A19) and its analogs:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
This compound (A19) Bromo (ortho), 3-phenylpropylamide 320.1 Flexible alkyl chain, bromo for electronic effects
2-Bromo-N-(3-fluorophenyl)benzamide Bromo (ortho), 3-fluorophenylamide 304.1 Fluorine introduces electronegativity, potential enhanced binding affinity
6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide Bromo (para), fluoro (meta), methylpropylamide 288.16 Halogen diversity (Br, F), branched alkyl chain
2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide Bromo (ortho), furan-hydroxypropylamide 324.17 Heterocyclic furan, hydroxyl group for polarity
Ethyl 1-(2-bromo-N-methylbenzamido)cyclopropanecarboxylate (3k) Bromo (ortho), cyclopropane-ester 322.2 (calc.) Rigid cyclopropane, ester for hydrolytic instability
2-Bromo-5-methoxy-N-(4-methoxybenzyl)-N-(1-(3-phenylpropyl)cyclopropyl)benzamide (3n) Bromo, methoxy, cyclopropane ~460 (calc.) Methoxy groups enhance solubility, cyclopropane for steric hindrance

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts : A19’s ¹H NMR shows aromatic protons at δ 7.15–7.58 ppm and alkyl chain signals (δ 1.97–3.50 ppm) . Fluorinated analogs () exhibit downfield shifts for fluorine-adjacent protons.
  • LCMS Data : A19’s retention time (12.01 min) contrasts with cyclopropane derivatives (e.g., 3k: Rf = 0.19 in pentane/EtOAc) , reflecting polarity differences.

Research Implications and Gaps

  • Biological Relevance: While A19 is noted in inhibitor studies , biological data for most analogs are absent. Fluorinated and heterocyclic derivatives warrant further evaluation for target binding.
  • Synthetic Optimization : A19’s mild synthesis conditions are advantageous over reflux-dependent methods (), but scalability and yield comparisons are lacking.

Preparation Methods

Acylation with 2-Bromobenzoyl Chloride

The most widely reported method involves reacting 3-phenylpropylamine with 2-bromobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).

Procedure (Adapted from):

  • Dissolve 3-phenylpropylamine (1.0 equiv) in dry dichloromethane (DCM) or acetonitrile.

  • Add 2-bromobenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 4–12 hours.

  • Quench with water, extract with DCM, and purify via recrystallization or column chromatography.

Key Data ():

ParameterValue
Yield82–89%
Purity>95% (HPLC)
SolventAcetonitrile/DCM
BaseTriethylamine
Reaction Time6–8 hours

Carbodiimide-Mediated Coupling

Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency for sterically hindered substrates ().

Procedure ():

  • Mix 2-bromobenzoic acid (1.0 equiv), 3-phenylpropylamine (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DCM.

  • Stir at 25°C for 12–24 hours.

  • Extract with NaHCO₃, dry over MgSO₄, and concentrate.

Key Data :

ParameterValue
Yield78–85%
CatalystEDCI/HOBt
SolventDCM

Bromination of N-(3-phenylpropyl)benzamide

Electrophilic Aromatic Bromination

Direct bromination of N-(3-phenylpropyl)benzamide using Br₂ or N-bromosuccinimide (NBS) achieves regioselective substitution at the ortho position ().

Procedure ():

  • Dissolve N-(3-phenylpropyl)benzamide (1.0 equiv) in acetic acid.

  • Add Br₂ (1.1 equiv) dropwise at 0°C.

  • Stir for 2 hours, quench with NaHSO₃, and purify via recrystallization.

Key Data :

ParameterValue
Yield70–75%
Regioselectivity>90% ortho
ByproductsDi-brominated derivatives

Electrochemical Bromination

An eco-friendly approach employs HBr electrolysis to generate bromine in situ, minimizing waste ().

Procedure ():

  • Use a Pt electrode in a mixture of N-(3-phenylpropyl)benzamide, HBr (45%), and THF.

  • Apply 1.5 V for 4 hours at room temperature.

  • Neutralize with Na₂CO₃, filter, and recrystallize.

Key Data :

ParameterValue
Yield97.1%
Current Efficiency>90%
Purity95.6% (HPLC)

Synthesis of 3-Phenylpropylamine Precursor

Gabriel Synthesis ( )

3-Phenylpropylamine is prepared via hydrazinolysis of a phthalimide intermediate.

Procedure ():

  • React 1-chloro-3-phenylpropane with potassium phthalimide in DMF.

  • Hydrolyze the product with hydrazine hydrate in methanol.

Key Data :

ParameterValue
Yield95–99%
Purity98.4% (HPLC)

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Acylation82–89>95High selectivity, short reaction timeRequires toxic acyl chlorides
EDCI/HOBt Coupling78–85>90Mild conditionsCostly reagents
Electrophilic Bromination70–7585–90Simple setupLow regioselectivity
Electrochemical97.195.6Eco-friendly, high yieldSpecialized equipment required

Emerging Techniques

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids and bromobenzamides undergo Suzuki-Miyaura coupling to introduce the phenylpropyl group ().

Flow Chemistry

Continuous flow systems improve heat transfer and scalability for large-scale production ( ).

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